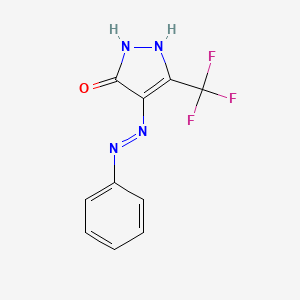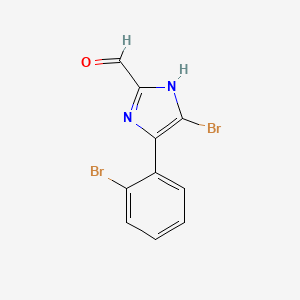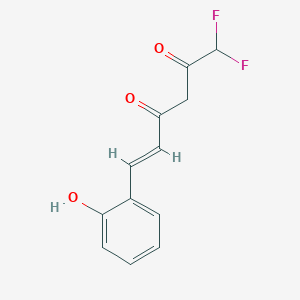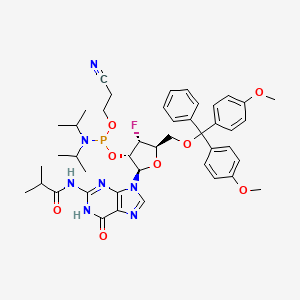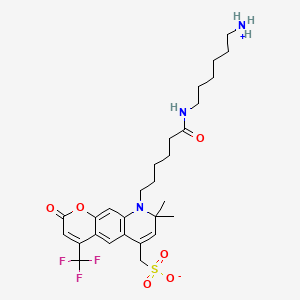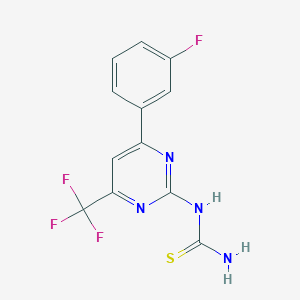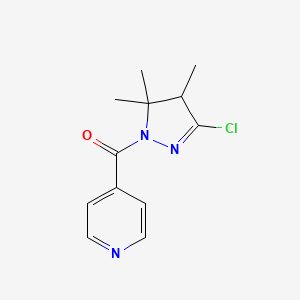
(3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound MFCD32220381 is a chemical entity with a unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32220381 involves specific reaction conditions and reagents. The detailed synthetic route includes the use of various organic reactions, such as nucleophilic substitution and condensation reactions. The exact conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32220381 is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32220381 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
MFCD32220381 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study various biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of MFCD32220381 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
MFCD32220381 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
MFCD32230183: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
MFCD32220382: This compound is an analog with slight modifications in its structure, resulting in different reactivity and applications.
The uniqueness of MFCD32220381 lies in its specific chemical structure, which imparts unique properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C12H14ClN3O |
|---|---|
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
(3-chloro-4,5,5-trimethyl-4H-pyrazol-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H14ClN3O/c1-8-10(13)15-16(12(8,2)3)11(17)9-4-6-14-7-5-9/h4-8H,1-3H3 |
InChI-Schlüssel |
JTHFBLUWJHBFCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=NN(C1(C)C)C(=O)C2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
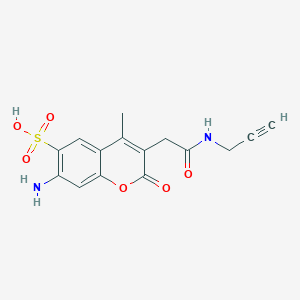
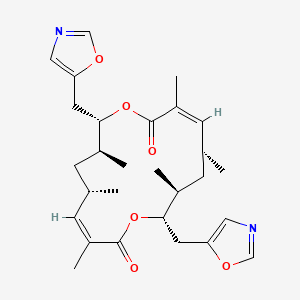
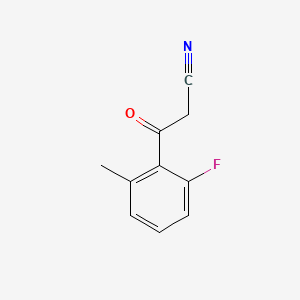


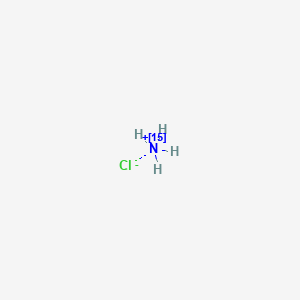
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
